2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine
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Overview
Description
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach includes the reaction of 2-hydroxyimidazole with methanol to form 2-hydroxymethylimidazole, which can then be further modified .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions are typically catalyzed by erbium triflate and involve various α-azido chalcones, aryl aldehydes, and anilines .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitroimidazole derivatives.
Reduction: Reduction reactions can convert nitroimidazole derivatives back to their amine forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. Substitution reactions often require nucleophiles such as halides or alkoxides .
Major Products Formed
Major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of agrochemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can disrupt the normal function of microbial cells, leading to their death. Additionally, the compound can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
2-(1H-Imidazol-1-yl)ethanol: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
2-Ethoxy-2-(1-methyl-1h-imidazol-5-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and amine groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-ethoxy-2-(3-methylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3O/c1-3-12-8(4-9)7-5-10-6-11(7)2/h5-6,8H,3-4,9H2,1-2H3 |
InChI Key |
CIRPBIXEZBBJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CN=CN1C |
Origin of Product |
United States |
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